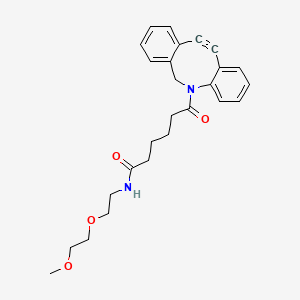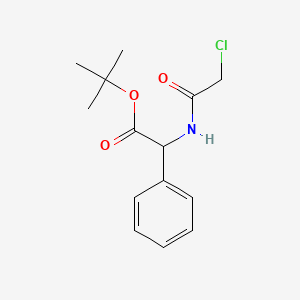![molecular formula C10H14Cl2N2O2S B2659387 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1049791-62-9](/img/structure/B2659387.png)
1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O2S•HCl . It has a molecular weight of 297.2 . This compound is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl [H].Clc1ccccc1N2CCNCC2 . This indicates that the compound contains a piperazine ring with a sulfonyl group attached to a chlorophenyl group. Physical and Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 160-163 °C (dec.) (lit.) . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Development of Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, closely related to the chemical structure , were synthesized and characterized as potent and selective antagonists for the A2B adenosine receptors. These compounds exhibit subnanomolar affinity and high selectivity, making them valuable for pharmacological research and potential therapeutic applications. One such compound, PSB-603, has been developed specifically for its high affinity and selectivity towards the A2B receptor, demonstrating the utility of this chemical scaffold in designing receptor-specific drugs (Borrmann et al., 2009).
Synthesis and Characterization of Pharmaceutical Intermediates
The synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been described, emphasizing its role as a pharmaceutical intermediate. This research outlines a methodical approach involving alkylation, acidulation, and reduction processes, yielding significant insights into the synthesis of complex organic molecules. The structural confirmation of these intermediates was achieved through IR and 1H-NMR, providing a foundation for further pharmaceutical development (Quan, 2006).
Metabolism and Pharmacological Effects Studies
Research has also focused on the disposition and pharmacological effects of compounds within the chlorophenylpiperazine class, including their interactions with neurotransmitter receptors in the brain. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds, including their potential as antidepressants or for other therapeutic uses (Fuller et al., 1981).
Exploration of Melanocortin-4 Receptor Ligands
Research into piperazinebenzylamine derivatives, including those derived from chlorophenylpiperazine structures, has been conducted to explore their binding affinities at the human melanocortin-4 receptor. These studies contribute to the ongoing search for compounds that can modulate this receptor, which plays a significant role in energy homeostasis and obesity (Tran et al., 2008).
Enantioselective Lewis Basic Catalysis
The use of piperazine derivatives in catalysis has been explored, highlighting their application in the highly enantioselective hydrosilylation of N-aryl imines. This research showcases the versatility of piperazine-based compounds beyond pharmacological applications, extending into advanced synthetic chemistry and catalysis (Wang et al., 2006).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCTUBDAGMLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049791-62-9 |
Source


|
| Record name | 1-(2-chlorobenzenesulfonyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)


![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659316.png)



![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2659322.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2659326.png)

